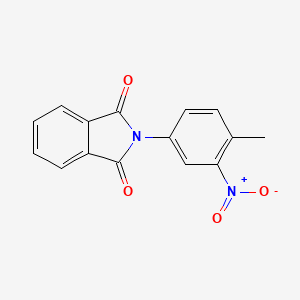
5-(3,4-dichlorobenzyl)-N-phenyl-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar thiazole compounds involves specific reactions and conditions. For instance, compounds like 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine have been synthesized using elemental analyses, IR, NMR, and single crystal X-ray data, indicating the complexity of the synthesis process for these types of chemicals (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often investigated using various techniques such as X-ray diffraction, NMR spectroscopy, and DFT studies. These methods provide detailed insights into the molecular geometry, vibrational frequencies, and electronic structure of the compounds (Özdemir et al., 2009).
Chemical Reactions and Properties
Thiazole derivatives exhibit a range of chemical reactions and properties, with their stability indicated by negative values of HOMO and LUMO energies. The electronic transition from the ground state to the excited state in these molecules is mainly associated with the π⋯π transition, highlighting their potential for diverse chemical applications (Dani et al., 2013).
Physical Properties Analysis
The physical properties of thiazole compounds can be complex. For example, the crystal structures of similar compounds demonstrate that they crystallize in various systems and that their structural stability is often reinforced by intramolecular and intermolecular hydrogen bonding (Yan-An Li et al., 2012).
Chemical Properties Analysis
The chemical properties of thiazole derivatives, such as reactivity and stability, are influenced by their molecular structure. The configuration of the thiazole ring and the substituents attached to it play a crucial role in determining these properties. Advanced analytical methods are typically employed to study these aspects in detail (Pyrih et al., 2023).
科学的研究の応用
Heterocyclic Compounds in Drug Design and Development
Heterocyclic compounds, including thiazoles and their derivatives, have been extensively studied for their therapeutic potential and applications in drug design and development. The structural features of thiazoles, including the presence of sulfur and nitrogen in the heterocyclic ring, contribute to their diverse pharmacological properties. For instance, 2,4-thiazolidinediones have shown promise as antimicrobial, anticancer, and antidiabetic agents due to their ability to modulate various biological targets (Singh et al., 2022). This demonstrates the broad utility of thiazole-containing compounds in addressing a range of health conditions, suggesting potential research avenues for 5-(3,4-dichlorobenzyl)-N-phenyl-1,3-thiazol-2-amine in similar therapeutic areas.
Advanced Materials and Chemical Synthesis
Compounds with thiazol moieties have also found applications in the development of advanced materials and in chemical synthesis processes. Their unique chemical properties facilitate the synthesis of complex molecules and materials with desirable features for various industrial applications. For example, the synthesis and structural properties of novel substituted thiazolidinones highlight the versatility of thiazole derivatives in creating compounds with specific spectroscopic and structural characteristics, useful in material science and chemistry research (Issac & Tierney, 1996). Such insights can inform research into 5-(3,4-dichlorobenzyl)-N-phenyl-1,3-thiazol-2-amine, exploring its potential applications in creating novel materials or in facilitating chemical transformations.
Environmental and Biological Applications
The environmental persistence and biological activity of chlorinated compounds and thiazole derivatives necessitate research into their fate, behavior, and potential applications in environmental and biological contexts. Studies on compounds like triclosan, which shares structural characteristics with the compound of interest, have highlighted the importance of understanding the environmental impact and biological effects of these chemicals (Bedoux et al., 2012). Research into 5-(3,4-dichlorobenzyl)-N-phenyl-1,3-thiazol-2-amine could similarly explore its environmental stability, degradation pathways, and biological activities, contributing valuable information for its safe and effective use.
特性
IUPAC Name |
5-[(3,4-dichlorophenyl)methyl]-N-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2S/c17-14-7-6-11(9-15(14)18)8-13-10-19-16(21-13)20-12-4-2-1-3-5-12/h1-7,9-10H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBHEUXAXCINIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{methyl[4-(3-pyridinyl)-2-pyrimidinyl]amino}-1-propanol](/img/structure/B5568906.png)
![N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine](/img/structure/B5568914.png)

![1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568923.png)
![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5568943.png)
![methyl 2-[3-(acetylamino)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B5568947.png)

![8-chloro-3-[(4-ethyl-1-piperazinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B5568952.png)

![2-methoxy-N-phenyl-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5568960.png)

![N'-{1-[(4-chlorophenyl)acetyl]azepan-3-yl}-N,N-dimethylsulfamide](/img/structure/B5568977.png)
![N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5568995.png)
![3-{[(5-methyl-3-isoxazolyl)amino]carbonyl}phenyl acetate](/img/structure/B5569003.png)